molecular formula C8H11ClN2O2 B13196328 2-(1-Methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid hydrochloride

2-(1-Methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid hydrochloride

Cat. No.: B13196328
M. Wt: 202.64 g/mol
InChI Key: UCLHECQMAKHGBA-UHFFFAOYSA-N
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Description

Table 1: Key Molecular Descriptors

Property Value Source
Molecular formula C₈H₁₁ClN₂O₂
Molecular weight 203 Da
SMILES C1C(C1C(=O)O)C2=CN(C)N2.Cl
InChIKey UITVICGBSYEWHI-UHFFFAOYSA-N

Stereochemical analysis reveals that the cyclopropane ring adopts a cis configuration, with the carboxylic acid and imidazole groups positioned on adjacent carbon atoms. The (1R,2R) enantiomer is predominant in synthesized samples, as confirmed by chiral chromatography and X-ray diffraction studies. The methyl group at the N1 position of the imidazole ring restricts rotation about the C-N bond, enforcing a fixed orientation that influences intermolecular interactions.

Properties

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

2-(3-methylimidazol-4-yl)cyclopropane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H10N2O2.ClH/c1-10-4-9-3-7(10)5-2-6(5)8(11)12;/h3-6H,2H2,1H3,(H,11,12);1H

InChI Key

UCLHECQMAKHGBA-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C2CC2C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid hydrochloride typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.

    Reduction: Reduction reactions can target the imidazole ring or the carboxylic acid group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(1-Methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or participate in hydrogen bonding, influencing the activity of enzymes or receptors. The cyclopropane ring adds rigidity to the molecule, potentially enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Key Comparisons:

  • Functional Groups : The target compound’s carboxylic acid group distinguishes it from the amine analog (CAS 1955523-65-5), altering solubility and reactivity. Carboxylic acids are deprotonated at physiological pH, enhancing water solubility, whereas amines remain cationic .
  • Substituent Effects: The methylimidazole group in the target compound may improve metabolic stability compared to the cyano group in trans-2-cyanocyclopropanecarboxylic acid (CAS 39891-82-2), which is more electrophilic and prone to hydrolysis .

Physicochemical Property Analysis

While direct data on the target compound’s properties (e.g., melting point, logP) are unavailable in the evidence, inferences can be drawn from analogs:

  • Solubility : The hydrochloride salt form enhances aqueous solubility compared to neutral cyclopropane derivatives.
  • Stability : Cyclopropane rings are strain-prone but stabilized by electron-withdrawing groups (e.g., carboxylic acid). Methylimidazole may reduce oxidative degradation relative to unprotected heterocycles .
  • Polarity : The carboxylic acid group increases polarity compared to the Boc-protected piperazine analog (), which has a lipophilic tert-butoxy group .

Biological Activity

2-(1-Methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid hydrochloride (CAS No. 1955531-13-1) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C₈H₁₁ClN₂O₂
  • Molecular Weight : 202.64 g/mol
  • CAS Number : 1955531-13-1

Structural Representation

The compound features a cyclopropane ring attached to an imidazole moiety, which is significant for its biological interactions.

Pharmacological Profile

Research indicates that this compound exhibits various biological activities, particularly in anti-inflammatory and antimicrobial domains.

Anti-inflammatory Activity

A study focusing on similar imidazole derivatives demonstrated that compounds with imidazole rings showed potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a target for anti-inflammatory drugs. The structure of this compound suggests it may possess similar properties due to the presence of the imidazole group .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial effects. Imidazole derivatives have been reported to exhibit activity against various pathogens, including bacteria and fungi. For instance, studies have shown that related compounds can inhibit the growth of Pseudomonas aeruginosa and Acinetobacter baumannii at low minimum inhibitory concentrations (MICs) .

Study 1: In Vivo Anti-inflammatory Effects

In a carrageenan-induced paw edema model, compounds structurally similar to this compound were evaluated for their anti-inflammatory effects. Doses of 10 mg/kg resulted in significant reductions in edema without causing gastric ulceration, indicating a favorable safety profile .

Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial properties of imidazole derivatives against clinical isolates. Compounds with similar structures demonstrated MIC values below 0.125 mg/dm³ against Pseudomonas aeruginosa, suggesting that this compound could have comparable efficacy .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC₅₀ (µM)Remarks
Compound ACOX-2 Inhibition47Selective towards COX-2
Compound BAntimicrobial<0.125Effective against Pseudomonas
Compound CAnti-inflammatory39% reduction at 10 mg/kgNo gastric side effects observed

Table 2: Structure and Properties of this compound

PropertyValue
Molecular FormulaC₈H₁₁ClN₂O₂
Molecular Weight202.64 g/mol
CAS Number1955531-13-1
PurityNot specified

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